molecular formula C9H18O2 B104243 1,1-Diethoxycyclopentane CAS No. 23786-93-8

1,1-Diethoxycyclopentane

Cat. No. B104243
CAS RN: 23786-93-8
M. Wt: 158.24 g/mol
InChI Key: QJKUIUCQENFWSS-UHFFFAOYSA-N
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Description

1,1-Diethoxycyclopentane is a chemical compound with the molecular formula C9H18O2 . It is related to 1,1-Dimethoxycyclopentane, which has a similar structure but with two methoxy groups instead of ethoxy groups .


Molecular Structure Analysis

The molecular structure of 1,1-Diethoxycyclopentane consists of a cyclopentane ring with two ethoxy groups attached to the same carbon . The molecular weight is 158.238 Da .


Physical And Chemical Properties Analysis

1,1-Diethoxycyclopentane has a molecular weight of 158.238 Da . It is related to 1,1-Dimethoxycyclopentane, which has properties such as a molecular weight of 130.18 g/mol, a complexity of 78.9, and a topological polar surface area of 18.5 Ų .

Scientific Research Applications

Pyrolysis Chemistry

1,1-Diethoxybutane, a related compound to 1,1-Diethoxycyclopentane, is studied for its pyrolysis chemistry, which is key to understanding its potential as a biofuel. A detailed kinetic model involving numerous species and reactions has been developed to understand its behavior under pyrolysis conditions (Zeng et al., 2019).

Process Intensification for Synthesis

Research on acetals like 1,1-diethoxyethane (DEE) and 1,1-dibutoxyethane (DBE), which share similarities with 1,1-Diethoxycyclopentane, focuses on their synthesis. Innovative technologies like the Simulated Moving Bed Reactor (SMBR) are explored for efficient production (Pereira & Rodrigues, 2013).

Thermodynamic and Kinetic Studies

The synthesis of 1,1-diethoxybutane, a compound related to 1,1-Diethoxycyclopentane, involves studying thermodynamic and kinetic parameters. Amberlyst 47 is used as a catalyst, providing insights into the reaction's efficiency (Rahaman et al., 2015).

Synthesis of Modified Carbohydrates

1,1-Diethoxycyclopentane derivatives are used in the synthesis of modified carbohydrates. These derivatives can undergo various chemical reactions to form new carbohydrate analogs, demonstrating the compound's versatility in organic synthesis (Valdersnes et al., 2012).

Biofuel Additive Production

Acetals like 1,1-diethoxybutane, which are structurally related to 1,1-Diethoxycyclopentane, are investigated as potential biofuel additives. Their ability to reduce particulate matter emissions and enhance diesel's cetane number is a significant area of research (Agirre et al., 2011).

properties

IUPAC Name

1,1-diethoxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-10-9(11-4-2)7-5-6-8-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKUIUCQENFWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178474
Record name 1,1-Diethoxycyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxycyclopentane

CAS RN

23786-93-8
Record name 1,1-Diethoxycyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23786-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxycyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxycyclopentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxycyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIETHOXYCYCLOPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU0U0V23NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MR Churchill, DG Churchill, MHV Huynh… - Journal of chemical …, 1999 - Springer
The species 1,1-di(pyrazol-1-yl)cyclohexane, C 12 H 16 N 4 , crystallizes in the monoclinic space group P2 1 /c with a = 8.340(2), b = 14.281(5), c = 10.153(3) Å, β = 106.86(2), and Z = 4…
Number of citations: 2 link.springer.com
K Baum, TG Archibald, SE Whitney, NJ Trivedi… - 1992 - apps.dtic.mil
This final report summarizes the work on Contract N00014-89-C-0279, a Phase II SBIR contract in continuation of the work on Phase I-nntract N00014-88-C-0648. The initial objectives …
Number of citations: 0 apps.dtic.mil
MAB Meador, JC Johnston, AA Frimer… - Chemistry of …, 2001 - ACS Publications
We consider possible replacements for the norbornenyl end cap in addition polyimides that should favor bridge degradation and lead to lower weight loss in the resin system. Our …
Number of citations: 14 pubs.acs.org
KW KELLY - 1970 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 7 0 -1 6 ,9 3 5 KELLY, Kenneth W illiam, 1940CYCLlZATIONS OF SUBSTITUTED NORBORNENES. Rutgers University The State …
Number of citations: 0 search.proquest.com
SM Adamus - 1993 - search.proquest.com
Selectivity of reaction in polyfunctional organic molecules is a highly sought-after goal. The concept of selective transition-state stabilization is described and its usefulness in achieving …
Number of citations: 2 search.proquest.com
JM Salvador - 1990 - search.proquest.com
N-Methyl-N-(p-nitrobenzenesulfonyloxy) amine (2a) does not add electrophilically to the carbon-carbon double bond of enol ethers. Rather, 2a adds nucleophilically to oxonium ions, …
Number of citations: 2 search.proquest.com
DS Sagatys - 1970 - search.proquest.com
University Microfilms, A XEROX Company, Ann Arbor, Michigan Page 1 70- 10,143 SAGATYS, D a liu s S ta sys , 1942TRANSITION STATE STRUCTURE IN 'VINYL ETHER …
Number of citations: 0 search.proquest.com
A Terent'ev, S Chodykin - Open Chemistry, 2005 - degruyter.com
A new process of oxidation of cycloalkanone acetals under the action of in situ generated performic acid has been found. The main products of the reaction are α, ω-dicarboxylic acids …
Number of citations: 15 www.degruyter.com
AO Terent'ev, SV Chodykin - academia.edu
A new process of oxidation of cycloalkanone acetals under the action of in situ generated perfbrmic acid has been fbund. The main products of the reaction are a, wdicarboxylic acids …
Number of citations: 2 www.academia.edu
AP Jovanovich - 1970 - search.proquest.com
For many years it has been recognized that the cyclopropane ring may behave similarly to a carbon-carbon double bond in stabilizing and interacting with a cationic center. Solvolysis …
Number of citations: 2 search.proquest.com

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